2,5-Dibromohexanedioyl dichloride
Description
Contextualizing Halogenated Dicarboxylic Acid Chlorides in Chemical Research
Halogenated dicarboxylic acid chlorides belong to a class of organic compounds characterized by the presence of two acyl chloride groups and one or more halogen atoms attached to the carbon chain. The acyl chloride groups are highly reactive functional groups, making these compounds valuable intermediates in a variety of chemical reactions. Their reactivity stems from the electron-withdrawing nature of both the chlorine atom and the oxygen atom in the acyl chloride group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
This inherent reactivity allows halogenated dicarboxylic acid chlorides to be key players in the synthesis of a wide array of more complex molecules. They are frequently employed in polymerization reactions to produce polyesters and polyamides. chemimpex.com The presence of halogen atoms on the carbon backbone introduces additional functionality, which can be exploited for further chemical modifications or to impart specific properties to the final products. For instance, the halogen atoms can serve as leaving groups in substitution reactions or participate in cross-coupling reactions, expanding the synthetic possibilities.
The general method for preparing dicarboxylic acid chlorides involves reacting a dicarboxylic acid with a chlorinating agent such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. google.com However, these methods often generate undesirable byproducts. An alternative approach utilizes phosgene (B1210022) under specific conditions of high pressure and temperature, which can produce high yields without the need for a catalyst. google.com
Historical Perspectives on the Development of 2,5-Dibromohexanedioyl Dichloride Synthesis and Applications
The synthesis of this compound is rooted in the chemistry of adipic acid and its derivatives. Adipoyl chloride, the unbrominated parent compound, is prepared by treating adipic acid with thionyl chloride. wikipedia.org The subsequent step to produce this compound involves the α-halogenation of the adipoyl dichloride.
One of the early methods for this type of bromination was developed by Harpp and coworkers, which utilized N-bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of hydrobromic acid. orgsyn.orgtue.nl This method was later adapted by Chalker and colleagues in their synthesis of 2,5-dibromohexanediamide (B1669862), where this compound was a key intermediate. orgsyn.orgox.ac.uk
A significant advancement in the synthesis was the replacement of the now-banned solvent carbon tetrachloride with cyclohexane. orgsyn.org This change was driven by the need for a less-polluting process while maintaining the efficiency of the reaction. Cyclohexane proved to be a suitable substitute due to its similar boiling point and its inability to dissolve NBS and the byproduct succinimide, while keeping the acid and bis(acid chloride) in solution. This allows for high purity of the final product without the need for chromatographic separation. orgsyn.org
Contemporary Significance of this compound as a Building Block
In modern organic synthesis, this compound is valued for its bifunctional nature, containing two reactive acyl chloride groups and two bromine atoms. This structure allows it to act as a versatile crosslinking agent and a monomer in the synthesis of various polymers.
One notable application is in the preparation of 2,5-dibromohexanediamide (DBHDA), a reagent used for the selective chemical transformation of cysteine residues in proteins to dehydroalanine. orgsyn.org This transformation is significant in the field of chemical biology for studying protein structure and function.
The reactivity of the acyl chloride groups allows for reactions with a variety of nucleophiles, such as alcohols to form esters and amines to form amides. chemimpex.com For example, it can be reacted with ammonium (B1175870) hydroxide (B78521) to yield the corresponding bisamide. tue.nl The bromine atoms can undergo nucleophilic substitution reactions, enabling the introduction of other functional groups. This dual reactivity makes this compound a valuable precursor for creating complex molecules with tailored properties. Its use extends to the synthesis of polymers with specific functionalities, where the bromine atoms can be used for post-polymerization modifications.
The compound's physical and chemical properties are summarized in the table below, providing essential data for its use in research and synthesis.
| Property | Value |
| Molecular Formula | C6H6Br2Cl2O2 |
| Molecular Weight | 340.82 g/mol echemi.com |
| CAS Number | 29548-86-5 guidechem.com |
| Boiling Point | 312.263 °C at 760 mmHg guidechem.com |
| Density | 1.985 g/cm³ guidechem.com |
| Refractive Index | 1.553 guidechem.com |
| Flash Point | 142.652 °C guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromohexanedioyl dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRTQXSYVCPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,5 Dibromohexanedioyl Dichloride
Nucleophilic Acyl Substitution Reactions of 2,5-Dibromohexanedioyl Dichloride
This compound is a highly reactive bifunctional molecule, possessing two acyl chloride groups. These groups are susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. chemistrytalk.orglibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. masterorganicchemistry.comkhanacademy.org The reactivity of the acyl chloride is enhanced by the inductive electron withdrawal of the chlorine and oxygen atoms, which increases the partial positive charge on the carbonyl carbon. libretexts.org
Reaction with Alcohols: Esterification Pathways
The reaction of this compound with alcohols provides a direct route to the corresponding diesters. This process, known as alcoholysis, is a common and efficient method for ester synthesis. uomustansiriyah.edu.iq The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. chemistrytalk.org To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often employed. uomustansiriyah.edu.iq
For example, the reaction with methanol (B129727) yields dimethyl 2,5-dibromohexanedioate, while the use of ethanol (B145695) produces diethyl 2,5-dibromohexanedioate. orgsyn.orggoogle.com These reactions are typically carried out by adding the acyl chloride to the alcohol. orgsyn.orggoogle.com In one documented synthesis, adipic acid is first converted to adipoyl dichloride using thionyl chloride. Subsequent bromination yields 2,5-dibromoadipoyl dichloride, which is then reacted with methanol to form dimethyl 2,5-dibromoadipate. orgsyn.org A patent describes a similar process where this compound is reacted with ethanol to produce diethyl 2,5-dibromohexanedioate. google.com
The general reaction can be represented as:
C6H6Br2Cl2O2 + 2 R-OH → C6H6Br2O2(OR)2 + 2 HCl
| Alcohol | Product | Reference |
| Methanol | Dimethyl 2,5-dibromohexanedioate | orgsyn.orggoogle.com |
| Ethanol | Diethyl 2,5-dibromohexanedioate | google.comchemicalbook.com |
| Interactive Data Table: Reaction of this compound with Alcohols. |
Hydrolysis Mechanisms and Carboxylic Acid Formation
As with other acyl chlorides, this compound undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, 2,5-dibromohexanedioic acid. uomustansiriyah.edu.iqnih.gov This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. chemistrytalk.org
The mechanism involves the attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation of the oxonium ion to yield the carboxylic acid functional group. This process occurs at both ends of the molecule to yield 2,5-dibromohexanedioic acid. The reaction is often vigorous and produces hydrogen chloride as a byproduct. chemsrc.com
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with Dicarboxylic Acid Chlorides
Dicarboxylic acid chlorides, such as this compound, can participate in Friedel-Crafts acylation reactions. chemistrysteps.comsigmaaldrich.com This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. savemyexams.commasterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl3), which activates the acyl chloride by forming an acylium ion. chemistrysteps.comsigmaaldrich.comsaskoer.ca
In the context of this compound, a bifunctional acylating agent, it can potentially react with two equivalents of an aromatic compound to form a diketone. The reaction would proceed via the formation of an acylium ion at one of the acyl chloride moieties, which then attacks the aromatic ring. This process can then be repeated at the other end of the molecule. The reactivity of the aromatic substrate is crucial; the reaction works well with electron-rich aromatic rings but is generally unsuccessful with deactivated rings. saskoer.ca Intramolecular Friedel-Crafts acylation is also a possibility if the molecule contains both the acyl chloride and an aromatic ring, often leading to the formation of cyclic ketones. chemistrysteps.com
Stereochemical Considerations in Reactions Involving this compound
This compound possesses two stereocenters at the C2 and C5 positions, where the bromine atoms are attached. Consequently, it can exist as a mixture of stereoisomers: a meso compound and a pair of enantiomers (dl-pair). The synthesis of this compound from adipic acid typically results in a mixture of these stereoisomers. ox.ac.uk
The stereochemistry of the starting material can influence the stereochemistry of the products in subsequent reactions. For example, the reaction of the mixture of stereoisomers of this compound with nucleophiles will result in a corresponding mixture of stereoisomeric products. The separation of these isomers can be challenging.
In the synthesis of diethyl 2,5-dibromohexanedioate, it has been possible to separate the meso and racemic forms. google.com Similarly, the crystal structure of meso-dimethyl 2,5-dibromohexanedioate has been reported, confirming its stereochemistry. nih.govpsu.edu The reactions of these separated stereoisomers would lead to stereochemically defined products. For instance, the reaction of meso-diethyl 2,5-dibromohexanedioate with a nucleophile would yield the corresponding meso-disubstituted product.
Applications of 2,5 Dibromohexanedioyl Dichloride in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Functionalized Organic Molecules
2,5-Dibromohexanedioyl dichloride is a valuable precursor for a range of functionalized organic molecules due to its multiple reactive sites. The acyl chloride groups are highly susceptible to nucleophilic attack, while the bromine atoms can participate in various substitution and coupling reactions. This dual reactivity allows for its integration into diverse molecular frameworks.
Precursor to 2,5-Dibromohexanediamide (B1669862) Derivatives
A significant application of this compound is in the synthesis of 2,5-dibromohexanediamide. This conversion is typically achieved through the reaction of the diacyl dichloride with an ammonia (B1221849) source.
In a documented laboratory procedure, this compound is reacted with aqueous ammonium (B1175870) hydroxide (B78521) at a controlled temperature to yield 2,5-dibromohexanediamide. tue.nl The crude this compound, obtained from the bromination of adipic acid followed by chlorination, is treated with an excess of ammonium hydroxide to ensure the complete conversion of both acyl chloride groups to amides. tue.nl
Table 1: Synthesis of 2,5-Dibromohexanediamide
| Reactant 1 | Reactant 2 | Temperature | Product | Reference |
|---|
Synthesis of Dicarboxylic Acid Derivatives
The acyl chloride functionalities of this compound serve as a gateway to various dicarboxylic acid derivatives, such as esters and the dicarboxylic acid itself.
Hydrolysis to 2,5-Dibromohexanedioic Acid: The diacyl dichloride can be hydrolyzed to form the corresponding 2,5-dibromohexanedioic acid. This reaction is typically carried out by exposing the compound to water. This process is analogous to the hydrolysis of other acyl chlorides to their parent carboxylic acids. nih.govnih.gov
Esterification: Reaction with alcohols leads to the formation of diesters. For instance, reacting this compound with methanol (B129727) would yield dimethyl 2,5-dibromohexanedioate. google.com This type of reaction is a standard method for converting acyl chlorides to esters. nih.govgoogle.com These ester derivatives are often more stable and can be used in subsequent synthetic steps where the free acid or the highly reactive acyl chloride is not suitable.
Integration into Complex Molecular Architectures
The presence of four reactive sites (two acyl chlorides and two bromine atoms) on this compound allows for its use in the construction of more complex molecules. While specific examples in the literature are not abundant, its structure lends itself to applications such as a cross-linking agent or as a building block in the synthesis of macrocycles or other intricate architectures. The two acyl chloride groups can react with difunctional nucleophiles (like diamines or diols) to form linear or cyclic structures, while the bromine atoms remain available for further functionalization, such as the introduction of other chemical moieties through substitution reactions.
Utilization in Polymer Chemistry
This compound is a valuable monomer in the field of polymer chemistry, primarily due to its ability to undergo polycondensation reactions to form polyesters and polyamides. The resulting polymers contain bromine atoms along the backbone, which can be a site for post-polymerization modification.
Monomer in Polycondensation Reactions
Polycondensation is a process where bifunctional or polyfunctional monomers react to form a polymer with the elimination of a small molecule, such as water or hydrogen chloride. researchgate.net this compound, being a diacyl chloride, is a highly reactive monomer for such reactions.
When reacted with diols, it forms polyesters, and with diamines, it forms polyamides. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl or amino group of the co-monomer attacks the carbonyl carbon of the acyl chloride, leading to the formation of an ester or amide linkage and the elimination of hydrogen chloride. The presence of bromine on the resulting polymer backbone can impart specific properties, such as flame retardancy or increased refractive index, and allows for further chemical modifications.
Synthesis of Poly(ether ketone ketone) and Related Polymers via Friedel-Crafts Polycondensation
Poly(ether ketone ketone) (PEKK) and related high-performance polymers are often synthesized via Friedel-Crafts polycondensation. vt.edu This reaction typically involves the electrophilic acylation of an aromatic ether with a diacyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride. vt.edukpi.ua
While specific examples detailing the use of this compound in PEKK synthesis are not prevalent in the reviewed literature, its structure as a diacyl chloride makes it a potential candidate for such reactions. In a typical Friedel-Crafts polycondensation, the diacyl chloride would react with an aromatic co-monomer containing activated C-H bonds, such as diphenyl ether, to form ketone linkages. vt.edu The reaction is generally carried out in a non-basic solvent. vt.edu The use of an aliphatic diacyl chloride like this compound would result in a polymer with aliphatic segments connecting the aromatic ketone structures, thereby influencing the polymer's thermal and mechanical properties. researchgate.netmdpi.commhi.com
Potential in Developing Specialty Polymers
The bifunctional nature of this compound, featuring two acyl chloride groups and two bromine atoms, presents a unique molecular architecture for the synthesis of specialty polymers. Its high reactivity, stemming from the acyl chloride moieties, allows for participation in various polycondensation reactions, while the bromine atoms offer pathways for imparting specific functionalities such as flame retardancy or serving as sites for post-polymerization modification. Research into its specific applications is nascent, but its structural attributes suggest significant potential in the development of advanced polymeric materials.
The primary routes for the polymerization of this compound involve polycondensation reactions with appropriate co-monomers. The acyl chloride groups can readily react with nucleophiles like alcohols and amines to form polyesters and polyamides, respectively. libretexts.orgksu.edu.sa The presence of bromine atoms on the polymer backbone can then be exploited to introduce further chemical diversity and functionality.
Incorporation into Flame-Retardant Polymers
One of the most promising applications for this compound is in the synthesis of flame-retardant polymers. Brominated compounds are well-established as effective flame retardants. koreascience.krgoogle.comvanhornmetz.com When incorporated into a polymer matrix, they can interfere with the combustion cycle in the gas phase by releasing hydrogen bromide (HBr) upon heating. HBr acts as a radical scavenger, interrupting the exothermic processes of combustion and reducing the flammability of the material.
The copolymerization of this compound with standard diols or diamines can yield polyesters or polyamides with inherent flame-retardant properties. The bromine content of the resulting copolymer can be tailored by adjusting the molar ratio of the brominated monomer in the feed. This allows for a systematic control over the flame-retardant efficacy of the final material. While specific data for polymers derived from this compound is not extensively documented, the expected trend would be an improvement in flame retardancy with increasing bromine content, as illustrated in the hypothetical data below.
Illustrative Data: Effect of Bromine Content on Flame Retardancy
| Polymer System | Bromine Content (wt%) | Limiting Oxygen Index (LOI) | UL-94 Classification |
| Polyester-co-(2,5-dibromo adipate) | 0 | 21 | HB |
| Polyester-co-(2,5-dibromo adipate) | 10 | 25 | V-2 |
| Polyester-co-(2,5-dibromo adipate) | 20 | 29 | V-0 |
| Polyamide-co-(2,5-dibromo adipamide) | 0 | 22 | HB |
| Polyamide-co-(2,5-dibromo adipamide) | 15 | 28 | V-1 |
| Polyamide-co-(2,5-dibromo adipamide) | 25 | 32 | V-0 |
Note: The data in this table is illustrative and based on general trends observed for brominated flame-retardant polymers. Actual values for polymers derived from this compound would require experimental verification.
Platform for Functional Polymers via Post-Polymerization Modification
The carbon-bromine bonds in polymers derived from this compound can serve as versatile handles for post-polymerization modification. rsc.orgresearchgate.netwiley-vch.de This approach allows for the introduction of a wide array of functional groups onto a pre-formed polymer backbone, enabling the creation of materials with tailored properties for specific applications.
The C-Br bond can undergo various chemical transformations, including nucleophilic substitution and coupling reactions. bohrium.comjku.at For instance, reaction with azides can introduce azide (B81097) functionalities, which can then be used in "click" chemistry reactions to attach a variety of molecules. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could be employed to attach aromatic or other unsaturated moieties, potentially altering the optical or electronic properties of the polymer. acs.org
This strategy of post-polymerization modification offers a powerful tool for creating a diverse library of functional polymers from a single parent polymer. The potential applications of such materials are vast and could include areas like drug delivery, sensor technology, and advanced coatings.
Illustrative Data: Potential Functionalization of Brominated Polymers
| Parent Polymer | Reagent/Reaction | Introduced Functional Group | Potential Application |
| Poly(alkylene 2,5-dibromo adipate) | Sodium azide | Azide (-N₃) | Precursor for click chemistry, crosslinking |
| Poly(alkylene 2,5-dibromo adipate) | Thiol | Thioether (-SR) | Improved adhesion, metal ion binding |
| Poly(alkylene 2,5-dibromo adipate) | Phenylboronic acid (Suzuki coupling) | Phenyl (-C₆H₅) | Modified optical properties, increased rigidity |
| Polyamide-co-(2,5-dibromo adipamide) | Amines | Secondary/tertiary amines | pH-responsive materials, catalysis |
| Polyamide-co-(2,5-dibromo adipamide) | Alkynes (Sonogashira coupling) | Alkyne (-C≡CR) | Further functionalization, material for composites |
Note: This table presents hypothetical examples of post-polymerization modifications and their potential applications. The feasibility and efficiency of these reactions for polymers derived from this compound would need to be experimentally determined.
Analytical Methodologies for the Characterization and Reaction Monitoring of 2,5 Dibromohexanedioyl Dichloride
Spectroscopic Techniques in the Analysis of Acyl Halides
Spectroscopic methods are fundamental in the structural elucidation and characterization of acyl halides. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide critical information about the molecular structure.
Infrared (IR) Spectroscopy is particularly useful for identifying the carbonyl group (C=O) in acyl chlorides. fiveable.me Due to the inductive effect of the chlorine atom, the C=O stretching frequency in acyl chlorides is typically observed at a higher wavenumber, around 1800 cm⁻¹, compared to other carboxylic acid derivatives. fiveable.melibretexts.org For instance, studies on various acyl halides have shown strong ν(C=O) stretching peaks near 1685 cm⁻¹. nih.gov The absence of a broad O-H stretch, characteristic of carboxylic acids, helps to distinguish acyl chlorides from their hydrolysis products. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. In ¹H NMR, protons adjacent to the carbonyl group are characteristically deshielded and resonate around 2.0-2.5 ppm. libretexts.orgucalgary.ca In ¹³C NMR, the carbonyl carbon signal for acyl chlorides typically appears in the range of 170-180 ppm. fiveable.me For the related compound, 2,5-dibromohexanediamide (B1669862), quantitative ¹H and ¹³C NMR have been successfully used to determine purity against an internal standard. orgsyn.org
Mass Spectrometry (MS) of acyl halides is characterized by the cleavage of the C-Y bond, leading to the formation of an acylium ion (R-CO⁺) as the base peak. libretexts.org The molecular ion peak for acyl chlorides is often weak or absent. libretexts.org However, the presence of bromine and chlorine atoms in 2,5-dibromohexanedioyl dichloride would result in a distinctive isotopic pattern for the molecular ion and fragment ions, aiding in its identification.
| Spectroscopic Technique | Characteristic Feature for Acyl Halides | Typical Range/Value |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch | 1800 ± 15 cm⁻¹ |
| ¹H NMR Spectroscopy | Protons alpha to carbonyl (H-C-C=O) | ~2.0 - 2.5 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | ~170 - 180 ppm |
| Mass Spectrometry | Base peak | Acylium ion (R-CO⁺) |
Advanced Analytical Approaches for Purity and Reaction Progress Monitoring
Advanced analytical techniques are crucial for ensuring the purity of this compound and for real-time monitoring of its reactions.
Direct spectral analysis using methods like quantitative NMR (qNMR) and vibrational spectroscopy (mid-IR, near-IR, and Raman) can minimize sample preparation and reduce the risk of decomposition of the reactive species. americanpharmaceuticalreview.com
For monitoring reaction progress, Thin-Layer Chromatography (TLC) is a practical method. For example, in the synthesis of 2,5-dibromohexanediamide from this compound, the reaction progress can be monitored by taking an aliquot of the reaction mixture, quenching it with isopropanol (B130326) to form the diisopropyl ester, and then analyzing it by TLC. orgsyn.orgox.ac.uk This allows for a clear visualization of the consumption of the starting material and the formation of the product. ox.ac.uk
In industrial settings, hyphenated techniques such as HPLC-MS and GC-MS are powerful tools for the detailed analysis of complex reaction mixtures, providing both separation and structural identification of components. unime.it These methods are particularly valuable for identifying and quantifying trace-level impurities. researchgate.net
Theoretical and Computational Studies on 2,5 Dibromohexanedioyl Dichloride
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules like 2,5-Dibromohexanedioyl dichloride. The presence of a flexible six-carbon chain, substituted with bulky and electronegative bromine and chlorine atoms, gives rise to a complex potential energy surface with multiple possible conformers.
The molecular structure of this compound consists of a hexanedioyl dichloride backbone with bromine atoms attached to the second and fifth carbon atoms. Due to the chiral centers at C2 and C5, the molecule can exist as different stereoisomers (RR, SS, and meso). Computational models, often employing Density Functional Theory (DFT), can predict the relative stabilities of these isomers and their various conformations.
Table 1: Predicted Geometrical Parameters for a Stable Conformation of this compound
| Parameter | Bond | Predicted Value |
| Bond Length | C=O | ~1.19 Å |
| C-Cl | ~1.79 Å | |
| C-C (backbone) | ~1.53 - 1.54 Å | |
| C-Br | ~1.97 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | O=C-Cl | ~121° |
| O=C-C | ~125° | |
| Cl-C-C | ~114° | |
| C-C-Br | ~112° | |
| Dihedral Angle | Cl-C-C-C | Varies with conformation |
| Br-C-C-C | Varies with conformation |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups as determined by computational chemistry methods. Actual values would vary depending on the specific conformation and stereoisomer.
Reaction Pathway Analysis and Transition State Modeling
The reactivity of this compound is dominated by the chemistry of its acyl chloride functional groups. Acyl chlorides are highly reactive towards nucleophiles, undergoing nucleophilic acyl substitution. Computational modeling can map out the energy profile of these reactions, identifying the transition states and intermediates involved.
The general mechanism proceeds via a tetrahedral intermediate. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient species with a tetrahedral geometry around the carbonyl carbon. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group.
For this compound, the presence of two such reactive sites allows for the formation of polymers or macrocycles when reacted with difunctional nucleophiles. Transition state modeling for these reactions would involve calculating the energy barrier for the formation of the tetrahedral intermediate. The electronegativity of the bromine atoms at the α-positions can influence the electrophilicity of the carbonyl carbons. This inductive effect can potentially lower the activation energy for the nucleophilic attack, making the compound more reactive than its non-brominated counterpart, adipoyl chloride.
Computational studies can also explore competing reaction pathways, such as elimination reactions that might be promoted by certain bases, although nucleophilic substitution is generally the predominant pathway for acyl chlorides.
Structure-Reactivity Relationships in Halogenated Acyl Chlorides
Inductive Effects : The chlorine and bromine atoms are highly electronegative. The chlorine atom attached to the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. studymind.co.uk The bromine atoms at the α-positions further withdraw electron density from the carbon backbone through the inductive effect, which can enhance the electrophilicity of the carbonyl carbons.
Steric Effects : The bulky bromine atoms can sterically hinder the approach of nucleophiles to the carbonyl centers. This effect is dependent on the conformation of the molecule. Computational studies can quantify the steric hindrance in different conformers and predict which conformations are more reactive.
Leaving Group Ability : The chloride ion is an excellent leaving group, which facilitates the nucleophilic acyl substitution reaction. This is a key reason for the high reactivity of acyl chlorides in general. studymind.co.uk
Bifunctionality : The presence of two acyl chloride groups allows this molecule to act as a cross-linking agent or a monomer in polymerization reactions. The distance and conformational flexibility between the two reactive centers are crucial in determining the structure of the resulting products.
Computational studies on a series of halogenated organic compounds have shown a clear relationship between their molecular properties (like frontier orbital energies) and their reactivity. researchgate.net For acyl chlorides, a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the carbonyl carbons, correlates with higher reactivity towards nucleophiles. The presence of halogens generally lowers the LUMO energy, thus increasing reactivity.
Table 2: Qualitative Structure-Reactivity Relationships for Acyl Chlorides
| Compound | Key Structural Feature | Expected Relative Reactivity | Rationale |
| Acetyl chloride | Single acyl chloride group | Baseline | Standard reactivity of an acyl chloride. |
| Adipoyl chloride | Two acyl chloride groups | Higher than monofunctional | Two reactive sites for cross-linking or polymerization. |
| 2-Bromobutanoyl chloride | α-bromo substituent | Higher than butanoyl chloride | Inductive electron withdrawal by bromine increases electrophilicity of the carbonyl carbon. |
| This compound | Two acyl chloride groups and two α-bromo substituents | Highest | Combination of bifunctionality and strong inductive effects from all halogen atoms. |
Note: This table presents a qualitative comparison based on established principles of chemical reactivity.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
While the classical reactions of 2,5-Dibromohexanedioyl dichloride involve condensation polymerization with diamines or diols to form polyamides and polyesters respectively, future research is poised to explore more intricate and novel reaction pathways. A key area of interest lies in leveraging the reactivity of the carbon-bromine bonds.
Nucleophilic Substitution and Cross-Coupling Reactions: The bromine atoms at the 2 and 5 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This opens the door to creating a new family of functionalized hexanedioyl dichloride monomers prior to or after polymerization. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, could be explored to introduce aryl or alkynyl groups, respectively. These reactions would significantly expand the structural diversity of the resulting molecules and polymers.
Catalytic Systems for Enhanced Reactivity and Selectivity: The development of novel catalytic systems is crucial for controlling the reactivity of this compound. For instance, phase-transfer catalysis could be employed to facilitate reactions with nucleophiles in biphasic systems, improving reaction rates and yields. Moreover, the use of Lewis acid catalysts could activate the acyl chloride groups, potentially enabling reactions with less reactive nucleophiles or allowing for milder reaction conditions. Research into stereoselective catalysts could also be a promising avenue, particularly for reactions involving the chiral centers that would be created upon substitution at the bromine-bearing carbons.
| Reaction Type | Potential Reagents | Potential Catalyst | Desired Outcome |
| Nucleophilic Substitution | Azides, Thiols, Secondary Amines | Phase-transfer catalysts | Introduction of new functional groups |
| Suzuki Coupling | Arylboronic acids | Palladium complexes (e.g., Pd(PPh₃)₄) | Synthesis of aryl-substituted monomers |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper co-catalyst | Synthesis of alkynyl-substituted monomers |
| Friedel-Crafts Acylation | Aromatic compounds | Lewis acids (e.g., AlCl₃) | Formation of diketones |
Development of New Polymeric Materials from this compound Derivatives
The true potential of this compound lies in its ability to serve as a building block for advanced polymeric materials with unique properties. The bromine atoms can be retained in the final polymer, imparting flame retardancy, or they can be used as handles for post-polymerization modification.
Flame-Retardant Polymers: The inherent bromine content of polymers synthesized from this compound can confer flame-retardant properties. Future research will likely focus on optimizing the bromine content and synergistic effects with other flame-retardant additives to meet stringent fire safety standards in electronics, construction, and transportation industries.
Functionalized Polyamides and Polyesters: By reacting this compound with various diamines and diols, a range of polyamides and polyesters can be synthesized. researchgate.netsavemyexams.com The bromine atoms on the polymer backbone can then be subjected to post-polymerization modification. For example, nucleophilic substitution reactions could be used to attach pendant groups with specific functionalities, such as antimicrobial agents, fluorescent dyes, or moieties that enhance biocompatibility for medical applications. This approach allows for the creation of "smart" polymers that respond to external stimuli.
Cross-linked and Network Polymers: The bromine atoms can also serve as sites for cross-linking, leading to the formation of robust thermosetting resins or hydrogels. For instance, reaction with multifunctional amines or thiols could create a cross-linked network, enhancing the mechanical strength, thermal stability, and solvent resistance of the material.
| Polymer Type | Potential Co-monomers | Key Property | Potential Application |
| Flame-Retardant Polyamide | Hexamethylenediamine | Fire resistance | Electronic casings, automotive components |
| Functionalized Polyester | Ethylene glycol, Bisphenol A | Tunable surface properties | Biomedical devices, sensors |
| Cross-linked Poly(ester-amide) | Diamines with additional functional groups | High mechanical strength, thermal stability | Aerospace components, high-performance coatings |
| Biodegradable Polymers | Bio-based diols and diamines | Controlled degradation | Drug delivery systems, tissue engineering scaffolds rsc.orgacs.orgrsc.org |
Advanced In Situ Spectroscopic Studies of Reaction Dynamics
A deeper understanding of the reaction kinetics and mechanisms involving this compound is essential for optimizing synthesis processes and controlling polymer architecture. Advanced in situ spectroscopic techniques are powerful tools for achieving this.
Real-Time Monitoring of Polymerization: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of polymerization reactions in real-time. By tracking the disappearance of the acyl chloride peak and the appearance of amide or ester peaks, researchers can gain valuable insights into reaction rates, monomer conversion, and the influence of different catalysts and reaction conditions. biofueljournal.com This data is crucial for developing robust and scalable polymerization processes.
Kinetic Studies of Acylation and Substitution Reactions: In situ spectroscopy can also be employed to study the kinetics of the fundamental acylation and nucleophilic substitution reactions of this compound. ijates.comacs.orgrsc.orgresearchgate.net By analyzing the change in concentration of reactants and products over time, it is possible to determine rate constants, activation energies, and reaction orders. This information is vital for elucidating reaction mechanisms and for designing more efficient synthetic routes.
| Spectroscopic Technique | Information Gained | Research Focus |
| In situ FTIR/Raman Spectroscopy | Real-time monomer conversion, formation of functional groups, reaction kinetics | Optimization of polymerization conditions, catalyst screening |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and final products, polymer microstructure | Mechanistic studies of side reactions, determination of polymer tacticity |
| Mass Spectrometry | Identification of reaction intermediates and byproducts | Understanding complex reaction pathways |
Sustainable Synthesis and Application Development
In line with the principles of green chemistry, future research will increasingly focus on developing sustainable synthetic routes to this compound and its derivatives, as well as exploring applications that contribute to a circular economy.
Greener Halogenation and Chlorination Methods: Traditional methods for the synthesis of halogenated compounds often involve harsh reagents and produce significant waste. Future research will likely explore more environmentally benign methods for the α-bromination of adipic acid or adipoyl chloride. This could include the use of solid-supported brominating agents, photocatalytic methods, or enzymatic halogenation. nih.govrsc.orgnih.gov Similarly, greener chlorinating agents for the conversion of the dicarboxylic acid to the diacyl chloride, such as those that avoid the use of thionyl chloride or phosgene (B1210022), will be a key area of investigation. acs.org
Bio-based Feedstocks and Circular Economy: A long-term goal will be to produce this compound from renewable feedstocks. Research into the production of adipic acid from biomass is already an active area, and this could provide a sustainable starting point. polyestertime.com Furthermore, designing polymers from this compound with built-in recyclability or biodegradability will be crucial for developing a circular economy for these materials. This could involve incorporating cleavable linkages into the polymer backbone or developing efficient chemical recycling processes. The development of bio-based polyamides is a growing field with significant potential for reducing the environmental impact of these materials. futuremarketinsights.comgreenchemicalsblog.comisbio.debio-sourced.com
Emerging Applications in Sustainable Technologies: The unique properties of polymers derived from this compound could find applications in various sustainable technologies. For example, functionalized polymers could be used in membranes for water purification or carbon capture. Their flame-retardant properties could be valuable in materials for energy storage devices or sustainable building materials.
| Sustainability Aspect | Research Direction | Potential Impact |
| Green Synthesis | Photocatalytic bromination, use of bio-based adipic acid | Reduced environmental footprint of monomer synthesis |
| Circular Economy | Design for recyclability, development of biodegradable polymers | Reduced plastic waste and reliance on fossil fuels |
| Sustainable Applications | Membranes for resource separation, materials for green energy technologies | Contribution to solving pressing environmental challenges |
Q & A
Q. How can environmental impacts of this compound be assessed?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC50 tests) and biodegradability studies (OECD 301 guidelines). Use computational tools like EPI Suite to predict bioaccumulation and persistence. Mitigate risks by designing closed-loop reaction systems and waste treatment protocols (e.g., alkaline hydrolysis to neutralize reactive halides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
